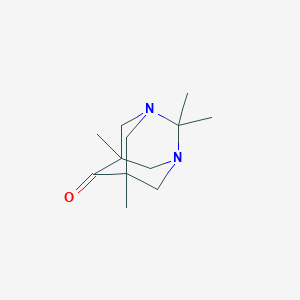
1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 2,2,5,7-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 2,2,5,7-tetramethyl- is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a bicyclic compound that belongs to the class of azabicycloalkanes and has a unique structure that makes it an interesting subject of study. In
Mécanisme D'action
The mechanism of action of 1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 2,2,5,7-tetramethyl- is not fully understood. However, it is known to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which can improve memory and learning. It is also believed to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 2,2,5,7-tetramethyl- has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to improve memory and learning, reduce anxiety, and have antitumor effects. It has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 2,2,5,7-tetramethyl- in lab experiments is its ability to inhibit acetylcholinesterase, which makes it a useful tool for studying the role of acetylcholine in memory and learning. It is also relatively easy to synthesize, which makes it readily available for use in experiments. However, one of the limitations of using this compound is its potential toxicity, which can be a concern when working with animals or cells in vitro.
Orientations Futures
There are several future directions for research on 1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 2,2,5,7-tetramethyl-. One direction is to investigate its potential as a drug candidate for the treatment of Alzheimer's disease. Another direction is to explore its antitumor effects and its potential use in cancer therapy. Additionally, further studies can be conducted to understand its mechanism of action and to identify any potential side effects or toxicity concerns. Overall, 1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 2,2,5,7-tetramethyl- is a promising compound that has the potential to contribute to the development of new therapies and treatments in various fields.
Méthodes De Synthèse
The synthesis of 1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 2,2,5,7-tetramethyl- can be achieved through several methods. One of the commonly used methods is the reaction of 2,5-dimethyl-2,5-hexanediol with phosgene to form 2,5-dimethyl-2,5-hexanediylidene bis(carbamate). This compound is then reacted with sodium azide to form the desired compound. Other methods include the reaction of 2,5-dimethyl-2,5-hexanediol with phosgene and ammonia, or the reaction of 2,5-dimethyl-2,5-hexanediol with phosgene and methylamine.
Applications De Recherche Scientifique
1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 2,2,5,7-tetramethyl- has been studied extensively for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of Alzheimer's disease, due to its ability to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning. It has also been studied for its potential use as an antitumor agent, due to its ability to inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
108790-76-7 |
|---|---|
Nom du produit |
1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 2,2,5,7-tetramethyl- |
Formule moléculaire |
C12H20N2O |
Poids moléculaire |
208.3 g/mol |
Nom IUPAC |
2,2,5,7-tetramethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C12H20N2O/c1-10(2)13-5-11(3)6-14(10)8-12(4,7-13)9(11)15/h5-8H2,1-4H3 |
Clé InChI |
ZSYSVGAURGYYKV-UHFFFAOYSA-N |
SMILES |
CC1(N2CC3(CN1CC(C2)(C3=O)C)C)C |
SMILES canonique |
CC1(N2CC3(CN1CC(C2)(C3=O)C)C)C |
Autres numéros CAS |
108790-76-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





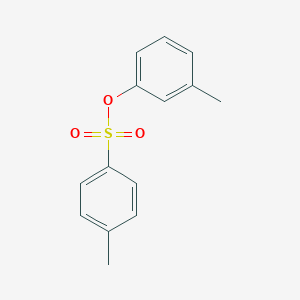


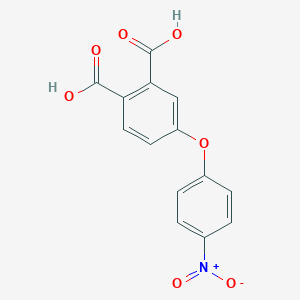
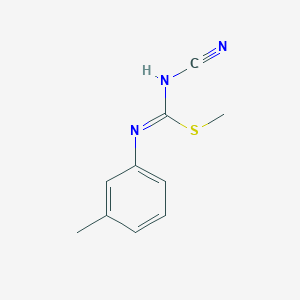
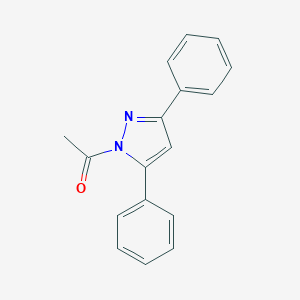

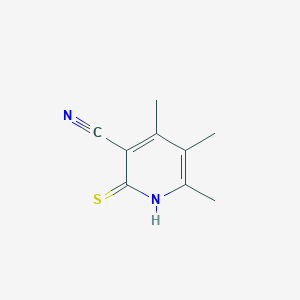

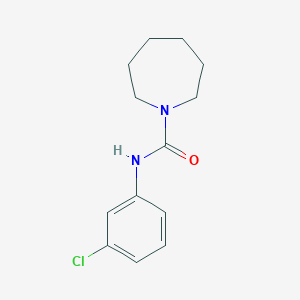

![[4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate](/img/structure/B188388.png)